molecular formula C20H17N5O2S B2627946 N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide CAS No. 852372-51-1

N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide

Cat. No.: B2627946
CAS No.: 852372-51-1
M. Wt: 391.45
InChI Key: AJOBQJLVPYZDLS-UHFFFAOYSA-N
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Description

Key Features:

  • Triazolopyridazine Core :

    • The triazole ring (N1-N2-N3-C4-C5) exhibits sp$$^2$$ hybridization , with delocalized π-electrons across the fused pyridazine system.
    • The sulfur atom in the sulfanyl group contributes lone pairs that participate in conjugation with the adjacent acetamide carbonyl.
  • Substituent Effects :

    • The 3-methoxyphenyl group donates electron density via resonance (+M effect), increasing electron richness at the amide nitrogen.
    • The 3-phenyl group on the triazolo ring creates steric hindrance, slightly distorting the pyridazine ring’s planarity.
  • Frontier Molecular Orbitals :

    • The HOMO is localized on the triazolopyridazine core and sulfanyl bridge.
    • The LUMO resides primarily on the acetamide carbonyl and methoxyphenyl ring, indicating sites for electrophilic/nucleophilic attacks.

Comparative Analysis with Related Triazolopyridazine Derivatives

The structural and electronic properties of this compound differ significantly from analogs (Table 1):

Table 1: Structural Comparison with Analogous Compounds

Compound Key Structural Differences Electronic Effects
N-(4-Ethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide Sulfonamide substituent at position 3 Enhanced hydrogen-bonding capacity
6-Chloro-3-(2-methylphenyl)triazolo[4,3-b]pyridazine Chlorine at position 6; methylphenyl group Increased electrophilicity at C6
2-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Fluorophenyl substituent Stronger electron-withdrawing effects

Critical Observations:

  • Substituent Positioning :

    • The 3-phenyl group in the target compound reduces solubility in polar solvents compared to ethyl- or fluorophenyl analogs.
    • The methoxy group at the phenyl para position enhances π-stacking interactions relative to meta-substituted derivatives.
  • Reactivity Trends :

    • The sulfanyl bridge in this compound shows higher nucleophilicity than sulfonamide-containing analogs due to reduced electron withdrawal.
    • Planarity of the triazolopyridazine core is less distorted than in chlorinated derivatives, favoring aromatic interactions.
  • Hybridization Patterns :

    • Compared to fluorophenyl analogs, the methoxyphenyl group increases electron density at the acetamide nitrogen, altering tautomeric equilibria.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-27-16-9-5-8-15(12-16)21-18(26)13-28-19-11-10-17-22-23-20(25(17)24-19)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOBQJLVPYZDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be identified by its chemical structure, which includes a methoxyphenyl group and a triazolopyridazine moiety. The molecular formula is C18H18N4OSC_{18}H_{18}N_4OS, with a molecular weight of approximately 342.43 g/mol. The presence of the sulfanyl group is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values indicating significant inhibition of cell growth in specific cancer types.
Cell Line IC50 (µM) Reference
MCF73.79
A54926
HCT1161.1
HepG27.4

These results suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in tumor growth.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that it can cause cell cycle arrest at the G1/S phase.

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the effectiveness of this compound:

  • Study on MCF7 Cells : A study reported a significant reduction in viability at concentrations as low as 3.79 µM, indicating strong potential for breast cancer treatment.
  • HCT116 and HepG2 Studies : These studies demonstrated that the compound could effectively reduce cell viability with IC50 values of 1.1 µM and 7.4 µM respectively, suggesting its utility in colorectal and liver cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)

  • Structural Differences : The methyl group at the phenyl ring and the N-methyl acetamide substituent distinguish this compound from the target molecule, which features a methoxyphenyl group.
  • Biological Activity: C1632 inhibits the Lin-28/let-7 interaction, rescuing let-7 tumor suppressor function and reducing tumorsphere formation in cancer stem cells (CSCs) .
  • Pharmacokinetics : C1632 (CAS 108825-65-6) is commercially available and has been experimentally validated for topical delivery . The target compound’s methoxyphenyl group could alter metabolic stability due to reduced susceptibility to oxidative demethylation compared to methyl groups.

2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

  • Structural Differences : Fluorine substituents on the phenyl ring and a trifluoromethyl group on the acetamide moiety differentiate this compound.
  • Physicochemical Properties : The electron-withdrawing fluorine atoms may increase metabolic stability and binding affinity to hydrophobic pockets in target proteins .

Sulfonamide and Pyridine Derivatives

  • Examples : Substituted N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s} and [1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridines.
  • Activity : These compounds bind to the allosteric site of PEF(S) proteins, displacing fluorescent probes like TNS . The target compound’s sulfanyl-acetamide linker may offer similar flexibility for allosteric modulation but with distinct steric effects due to the methoxyphenyl group.

Triazolopyridazine-Based Carboxylic Acids

  • Example: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b).
  • Physical Properties : E-4b has a melting point of 253–255°C, suggesting high crystallinity . The target compound’s acetamide group may lower its melting point compared to carboxylic acid derivatives, influencing solubility and formulation.

Key Comparative Data

Compound Name Core Structure Substituents Biological Target Key Properties/Activities References
N-(3-Methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide Triazolopyridazine + sulfanyl-acetamide 3-Methoxyphenyl, phenyl Potential Lin-28/PEF(S) Hypothesized CSC differentiation
C1632 Triazolopyridazine + methyl-acetamide 3-Methylphenyl, N-methyl Lin-28/let-7 Reduces tumorsphere formation in CSCs
2-{[3-(3-Fluorophenyl)-...]acetamide Triazolopyridazine + sulfanyl-acetamide 3-Fluorophenyl, trifluoromethylphenyl Undisclosed Enhanced metabolic stability
E-4b Triazolopyridazine + propenoic acid Benzoylamino, dimethylpyrazole Undisclosed High melting point (253–255°C)

Research Findings and Implications

  • Target Specificity : The triazolopyridazine core is critical for binding to proteins like Lin-28 and PEF(S), but substituents dictate selectivity. For example, C1632’s methyl group favors Lin-28 inhibition, while sulfonamide derivatives target PEF(S) .
  • ADME-Tox Profiles : Compounds with fluorine or methoxy groups show improved metabolic stability, whereas methyl groups may increase off-target interactions .
  • Synthetic Challenges : Introducing methoxy or trifluoromethyl groups requires specialized reagents (e.g., thionyl chloride for cyclization), as seen in related syntheses .

Q & A

Q. How can statistical modeling enhance reaction optimization and scalability?

  • Methodology :
  • Response Surface Methodology (RSM) : Identify interactions between variables (e.g., temperature, stoichiometry).
  • Machine learning : Train models on historical data to predict optimal conditions for new analogs .

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